molecular formula C21H22FN3O4 B15352208 N-(3-Phthalimido-2-(S)-hydroxypropyl)-3-fluoro-4-(morpholinyl)aniline

N-(3-Phthalimido-2-(S)-hydroxypropyl)-3-fluoro-4-(morpholinyl)aniline

Cat. No.: B15352208
M. Wt: 399.4 g/mol
InChI Key: UVDYUDNYSNKZRV-HNNXBMFYSA-N
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Description

N-(3-Phthalimido-2-(S)-hydroxypropyl)-3-fluoro-4-(morpholinyl)aniline: is a complex organic compound characterized by its unique structure, which includes a phthalimide group, a hydroxypropyl moiety, a fluorine atom, and a morpholinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the phthalimide core. One common approach is the condensation of phthalic acid or its derivatives with appropriate amines under controlled conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium(VI) compounds can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe or inhibitor in biochemical studies to understand enzyme mechanisms or cellular processes.

Medicine: This compound has potential applications in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific diseases. Its structural features may allow it to interact with biological targets, leading to therapeutic effects.

Industry: In the chemical industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Phthalimide derivatives: These compounds share the phthalimide core but differ in their substituents and functional groups.

  • Fluoroanilines: Compounds containing fluorine atoms on an aniline ring, which may have similar biological activities.

  • Morpholinyl compounds: Compounds containing the morpholinyl group, which can have various applications in chemistry and medicine.

Uniqueness: N-(3-Phthalimido-2-(S)-hydroxypropyl)-3-fluoro-4-(morpholinyl)aniline stands out due to its combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

Molecular Formula

C21H22FN3O4

Molecular Weight

399.4 g/mol

IUPAC Name

2-[(2S)-3-(3-fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione

InChI

InChI=1S/C21H22FN3O4/c22-18-11-14(5-6-19(18)24-7-9-29-10-8-24)23-12-15(26)13-25-20(27)16-3-1-2-4-17(16)21(25)28/h1-6,11,15,23,26H,7-10,12-13H2/t15-/m0/s1

InChI Key

UVDYUDNYSNKZRV-HNNXBMFYSA-N

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)NC[C@@H](CN3C(=O)C4=CC=CC=C4C3=O)O)F

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O)F

Origin of Product

United States

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